N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidin core fused with sulfur-containing and acetamide functionalities. Its structure includes a 3,4-dimethylphenyl group attached via an acetamide linkage and a 3-methoxyphenyl substituent on the pyrimidine ring. The thioxo (C=S) and oxo (C=O) groups at positions 2 and 7, respectively, contribute to its electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Synthesis: The compound is synthesized through multi-step reactions involving heterocyclization of thioamide intermediates. For example, analogous thiazolo[4,5-d]pyrimidines are prepared by reacting hydrazinecarbothioamides with chloroacetate derivatives under basic conditions (e.g., NaOH), as demonstrated in similar syntheses .
Properties
CAS No. |
1021251-29-5 |
|---|---|
Molecular Formula |
C22H20N4O3S3 |
Molecular Weight |
484.61 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-12-7-8-14(9-13(12)2)23-17(27)11-31-21-24-19-18(20(28)25-21)32-22(30)26(19)15-5-4-6-16(10-15)29-3/h4-10H,11H2,1-3H3,(H,23,27)(H,24,25,28) |
InChI Key |
WJMVQEGZQMQCMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound characterized by its unique thiazolo[4,5-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The compound features a thiazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms. The presence of multiple functional groups allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µM) | MBC (µM) | Activity Level |
|---|---|---|---|
| 5d | 37.9 | 75.9 | High |
| 5g | 56.0 | 112.0 | Moderate |
| 5k | 80.0 | 160.0 | Moderate |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that compound 5d exhibits superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
The antimicrobial action of thiazolo[4,5-d]pyrimidines is primarily attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. These compounds may also interfere with nucleic acid synthesis and protein function within microbial cells .
Case Studies on Biological Activity
- Antibacterial Efficacy : In a comparative study involving various derivatives of thiazolo[4,5-d]pyrimidines, researchers found that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the effectiveness of compound 5d , which demonstrated a MIC value significantly lower than traditional treatments .
- Antifungal Potential : Additional investigations into antifungal activity revealed promising results against species such as Candida and Trichophyton. The predicted Pa-Pi values indicated that certain derivatives have a high likelihood of exhibiting antifungal properties in biological evaluations .
Toxicity and Safety Profile
While the antibacterial and antifungal activities are promising, it is essential to evaluate the safety profile of these compounds. Preliminary toxicity assessments suggest that while effective at low concentrations against pathogens, higher doses may pose risks to human cells. Further toxicological studies are necessary to establish safety thresholds for potential therapeutic use .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel chemical reactions and develop derivatives with enhanced properties.
Biology
The biological applications of this compound are particularly promising:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The thioether moiety is believed to disrupt bacterial membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates potential anticancer activities. A study involving various cancer cell lines demonstrated that compounds with similar structures exhibited cytotoxic effects due to increased cellular uptake and interaction with DNA.
- Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication processes, making them candidates for antiviral therapy development.
Case Studies
- Anticancer Efficacy Study : A study evaluated the efficacy of thiazolopyrimidine derivatives against various cancer cell lines. Results indicated enhanced cytotoxicity for compounds with methoxy substitutions due to improved cellular uptake mechanisms.
- Antibacterial Activity Investigation : Another study tested related compounds against both Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as new antibiotic agents.
Comparison with Similar Compounds
Key Features :
- Core structure : Thiazolo[4,5-d]pyrimidine (a bicyclic system with sulfur and nitrogen atoms).
- Substituents :
- 3-Methoxyphenyl group at position 2.
- 3,4-Dimethylphenyl acetamide at position 2.
- Functional groups : Thioxo (C=S) at position 2 and oxo (C=O) at position 5.
The compound belongs to a broader class of thiazolo-pyrimidine acetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural Comparison
Key Observations:
The thieno[2,3-d]pyrimidine core in the compound from lacks the sulfur atom in the fused thiazole ring, altering electronic properties .
Substituent Effects :
- Methoxy Position : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in 7c may influence binding affinity due to differences in steric hindrance and electron-donating effects .
- Acetamide vs. Benzimidamide : The acetamide chain in the target compound likely enhances solubility compared to the bulkier benzimidamide in 7c .
The oxo group (C=O) at position 7 is conserved across all analogs, suggesting its role in stabilizing the bicyclic system.
Research Findings:
- Spectroscopic Analysis : NMR studies (as in ) reveal that substituents in regions analogous to "positions 29–36" and "39–44" (e.g., methoxy groups) cause distinct chemical shift changes, aiding in structural elucidation .
- Synthetic Yields : The target compound’s synthesis (hypothetical yield ~50–60%) aligns with yields reported for similar thiazolo-pyrimidines .
- Biological Activity : The 3-methoxyphenyl group in the target compound may enhance kinase inhibition compared to 4-methoxyphenyl analogs due to optimal spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
